

# A Comprehensive Technical Guide to the Chemical and Physical Properties of Fenhexamid

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## Compound of Interest

Compound Name: *Fenhexamid*

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## Introduction

**Fenhexamid** is a locally systemic foliar fungicide belonging to the chemical class of hydroxylanilides. It is primarily used to control a range of fungal pathogens, most notably *Botrytis cinerea* (gray mold) and *Monilinia* species (brown rot), in a variety of agricultural and horticultural crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for the integrity of fungal cell membranes. This technical guide provides an in-depth overview of the chemical and physical properties of **fenhexamid**, its mechanism of action, synthesis, and analytical methods, presented with the precision required for research and development professionals.

## Chemical and Physical Properties

The chemical and physical properties of **fenhexamid** are fundamental to understanding its environmental fate, biological activity, and formulation development. These properties have been determined using internationally recognized protocols, including those established by the Organisation for Economic Co-operation and Development (OECD).

## Table 1: Chemical Identity of Fenhexamid

Property	Value
IUPAC Name	N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide[1][2]
CAS Name	N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[2]
CAS Number	126833-17-8[1][2]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> Cl <sub>2</sub> NO <sub>2</sub> [1]
Molecular Weight	302.2 g/mol [1]
Chemical Class	Hydroxyanilide[3]

**Table 2: Physical and Chemical Properties of Fenhexamid**

Property	Value	Method Reference
Physical State	White to off-white crystalline powder[4][5]	Visual Inspection
Melting Point	153 °C[1]	EU Method A.1 / OECD Guideline 102
Boiling Point	320 °C[1]	OECD Guideline 103
Vapor Pressure	$3 \times 10^{-9}$ mm Hg ( $4.0 \times 10^{-7}$ Pa) at 20 °C[1]	Gas Saturation Method (OECD Guideline 104)
Water Solubility	20 mg/L at 20 °C (pH 5-7)	Flask Method (OECD Guideline 105)
Solubility in Organic Solvents (g/L at 20°C)	Dichloromethane: 31, Isopropanol: 91, Acetonitrile: 15, Toluene: 5.7, n-Hexane: <0.1	Flask Method (OECD Guideline 105)
Partition Coefficient (n-octanol/water)	log Kow = 3.51[1]	HPLC Method (OECD Guideline 117)
Dissociation Constant (pKa)	7.3[1]	Spectrophotometric Method

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the principles of the experimental protocols used to determine the key physical and chemical properties of **fenhexamid**.

### Melting Point Determination (OECD Guideline 102)

The melting point of **fenhexamid** is determined using the capillary method. A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in a heated block apparatus. The temperature is gradually increased, and the range from the initial melting (first appearance of liquid) to the final melting (disappearance of the last solid particle) is recorded as the melting range. For a pure substance like **fenhexamid**, this range is typically narrow.

## Vapor Pressure Measurement (OECD Guideline 104)

The low vapor pressure of **fenhexamid** necessitates a sensitive method for its determination. The gas saturation method is commonly employed. A stream of inert gas (e.g., nitrogen) is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by trapping and subsequent analysis (e.g., by gas chromatography). From this, the vapor pressure can be calculated.

## Water Solubility (OECD Guideline 105)

The flask method is a standard procedure for determining the water solubility of chemical substances. An excess amount of **fenhexamid** is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solution is filtered to remove undissolved solid, and the concentration of **fenhexamid** in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

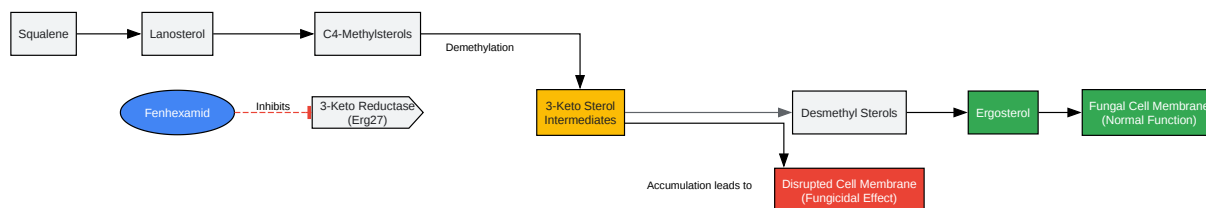
## Partition Coefficient (OECD Guideline 117)

The n-octanol/water partition coefficient (log Kow) is a measure of a chemical's lipophilicity. The HPLC method provides a rapid and reliable means of estimating this value. The retention time of **fenhexamid** on a reversed-phase HPLC column is measured and compared to the retention times of a series of standard substances with known log Kow values. A calibration curve of log (retention time) versus log Kow for the standards allows for the determination of the log Kow of **fenhexamid**.

## Mechanism of Action: Inhibition of Sterol Biosynthesis

**Fenhexamid**'s fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it inhibits the 3-keto reductase enzyme (also known as Erg27), which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[6][7] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the structural

integrity and function of the fungal cell membrane, inhibiting germ tube elongation and mycelial growth.[6]

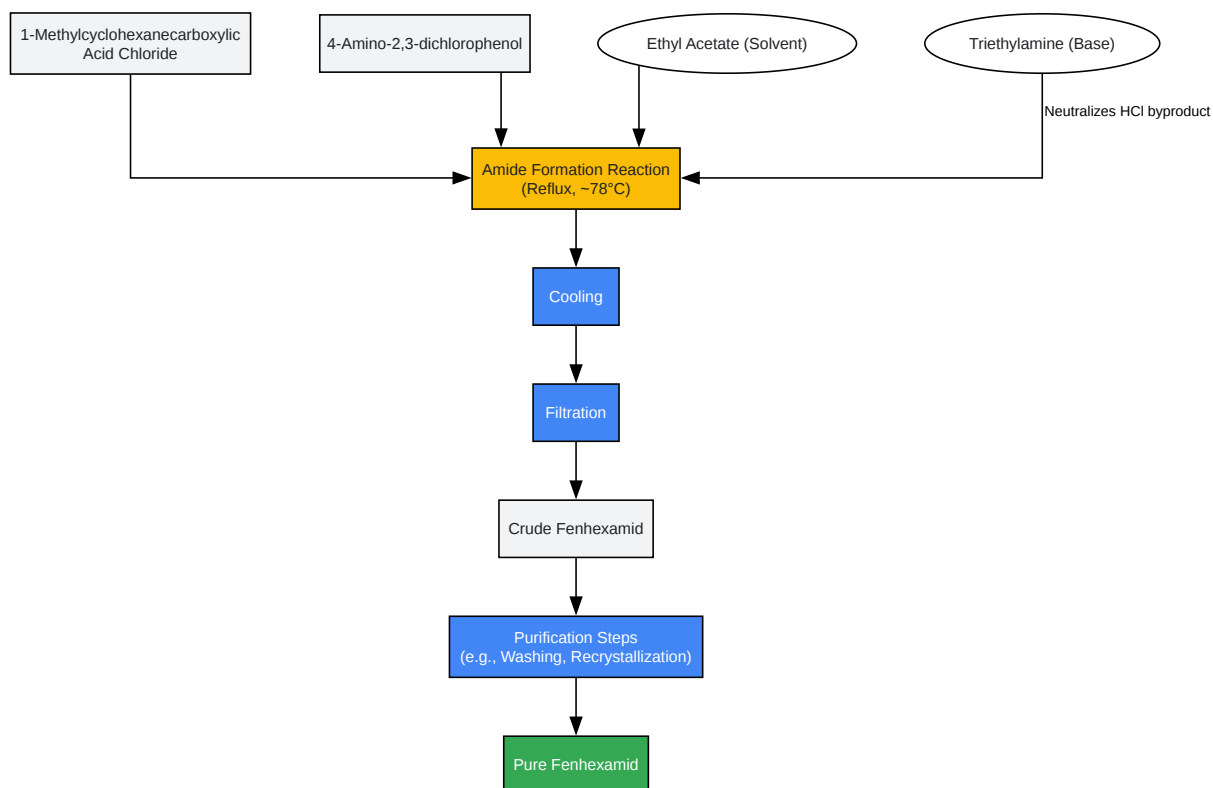


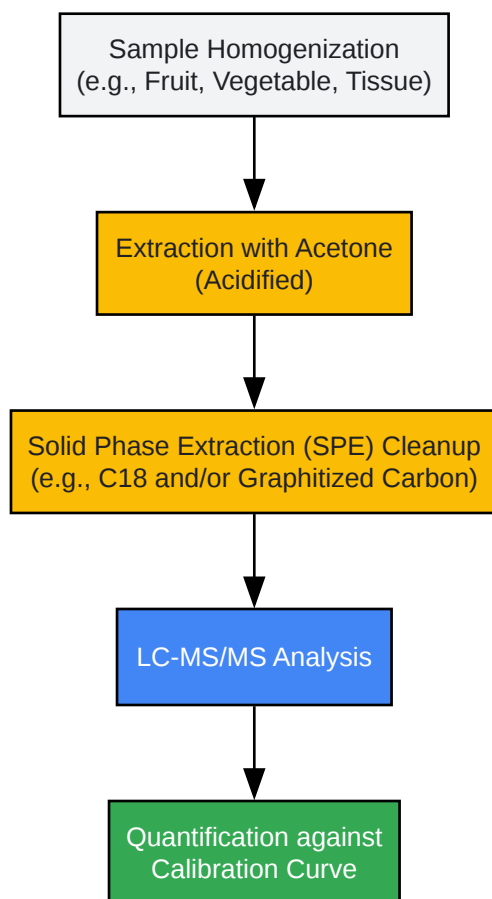
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Figure 1: Mechanism of action of **fenhexamid** in the fungal ergosterol biosynthesis pathway.

## Synthesis of Fenhexamid

The commercial synthesis of **fenhexamid** is a multi-step process that involves the formation of an amide bond between 1-methylcyclohexanecarboxylic acid chloride and 4-amino-2,3-dichlorophenol.[8]





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